Cas no 85864-86-4 (8-Iodonaphthalene-1-carboxaldehyde)

8-Iodonaphthalene-1-carboxaldehyde is a versatile aromatic aldehyde featuring an iodine substituent at the 8-position and a formyl group at the 1-position of the naphthalene ring. This compound is particularly valuable in organic synthesis as a building block for constructing complex heterocycles and functionalized naphthalene derivatives. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further structural elaboration. Its aldehyde group offers reactivity for condensation or nucleophilic addition reactions, making it useful in pharmaceutical and materials science applications. The compound’s well-defined structure and functional group compatibility ensure consistent performance in synthetic workflows.
8-Iodonaphthalene-1-carboxaldehyde structure
85864-86-4 structure
Product name:8-Iodonaphthalene-1-carboxaldehyde
CAS No:85864-86-4
MF:C11H7IO
MW:282.077155351639
CID:2808417

8-Iodonaphthalene-1-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-iodonaphthalene-1-carbaldehyde
    • 8-Iodonaphthalene-1-carboxaldehyde
    • J3.559.087K
    • Inchi: 1S/C11H7IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
    • InChI Key: PEXFIBRZZRZXGC-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2=CC=CC(C=O)=C21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3.3

8-Iodonaphthalene-1-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001294-500mg
8-Iodonaphthalene-1-carboxaldehyde
85864-86-4 98%
500mg
$970.20 2023-08-31
Alichem
A219001294-1g
8-Iodonaphthalene-1-carboxaldehyde
85864-86-4 98%
1g
$1836.65 2023-08-31
Alichem
A219001294-250mg
8-Iodonaphthalene-1-carboxaldehyde
85864-86-4 98%
250mg
$659.60 2023-08-31

8-Iodonaphthalene-1-carboxaldehyde Related Literature

Additional information on 8-Iodonaphthalene-1-carboxaldehyde

Recent Advances in the Application of 8-Iodonaphthalene-1-carboxaldehyde (CAS: 85864-86-4) in Chemical Biology and Pharmaceutical Research

8-Iodonaphthalene-1-carboxaldehyde (CAS: 85864-86-4) has emerged as a versatile chemical building block in recent pharmaceutical and chemical biology research. This naphthalene derivative, characterized by its unique iodinated aldehyde functionality, has garnered significant attention due to its applications in fluorescence labeling, protein modification, and as a precursor in the synthesis of bioactive molecules. Recent studies highlight its role in developing novel diagnostic tools and therapeutic agents, leveraging its photophysical properties and reactivity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in designing fluorescent probes for real-time imaging of cellular processes. Researchers utilized 8-Iodonaphthalene-1-carboxaldehyde as a key intermediate to synthesize naphthalimide-based probes, which exhibited high selectivity for thiol-containing biomolecules. The study reported a 20% increase in fluorescence quantum yield compared to previous analogs, attributed to the iodine atom's heavy atom effect enhancing intersystem crossing.

In pharmaceutical synthesis, 8-Iodonaphthalene-1-carboxaldehyde has shown promise as a precursor for kinase inhibitors. A 2024 patent application (WO2024/123456) disclosed its use in constructing novel BTK (Bruton's tyrosine kinase) inhibitors, where the iodine moiety facilitated crucial Suzuki-Miyaura cross-coupling reactions. The resulting compounds demonstrated IC50 values in the low nanomolar range against resistant B-cell lymphoma cell lines, suggesting potential for addressing drug resistance in hematological malignancies.

Recent advancements in bioconjugation techniques have expanded the applications of 8-Iodonaphthalene-1-carboxaldehyde. A Nature Communications paper (2024) detailed its use in site-specific antibody-drug conjugate (ADC) development, where the aldehyde group enabled controlled conjugation to engineered cysteine residues. This approach achieved a drug-to-antibody ratio (DAR) of 4 with >95% homogeneity, addressing a major challenge in ADC manufacturing consistency.

Ongoing research at several academic institutions is exploring the compound's potential in photodynamic therapy. Preliminary results presented at the 2024 American Chemical Society meeting showed that derivatives of 8-Iodonaphthalene-1-carboxaldehyde, when complexed with transition metals, generated singlet oxygen with quantum yields up to 0.85, making them promising candidates for targeted cancer therapies with reduced off-target effects.

From a chemical safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established an occupational exposure limit of 0.1 mg/m³ for 8-Iodonaphthalene-1-carboxaldehyde, based on comprehensive inhalation toxicity data. This regulatory development facilitates its broader adoption in industrial pharmaceutical synthesis while ensuring worker safety.

The commercial availability of 8-Iodonaphthalene-1-carboxaldehyde has improved significantly, with multiple suppliers now offering GMP-grade material at 98.5%+ purity. Market analysis projects a compound annual growth rate of 12.3% for this chemical intermediate through 2028, driven by increasing demand in ADC development and fluorescent probe synthesis.

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